Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate
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Overview
Description
Tert-butyl 7-oxa-3,10-diazaspiro[56]dodecane-10-carboxylate is a complex organic compound with the molecular formula C14H26N2O3 It is characterized by a spirocyclic structure, which includes an oxa (oxygen) and diaza (nitrogen) components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl chloroformate with a suitable amine to form the desired spirocyclic structure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate
- Tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate
- Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Uniqueness
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can offer different reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-6-14(18-11-10-16)4-7-15-8-5-14/h15H,4-11H2,1-3H3 |
InChI Key |
BXIGWGSVABECCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)OCC1 |
Origin of Product |
United States |
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